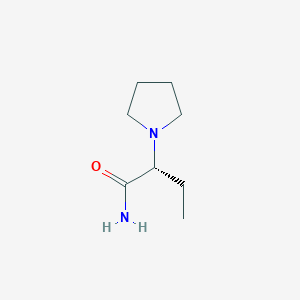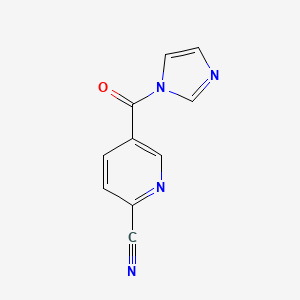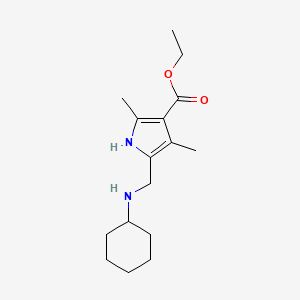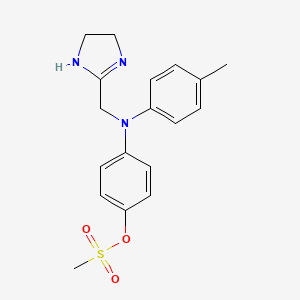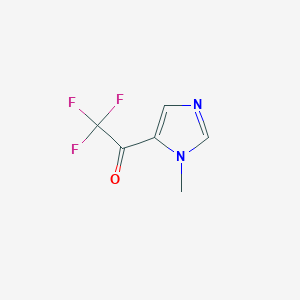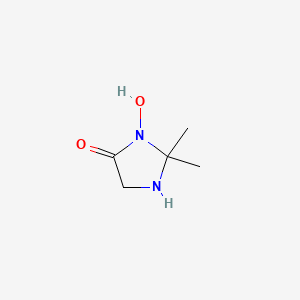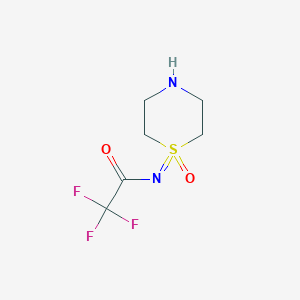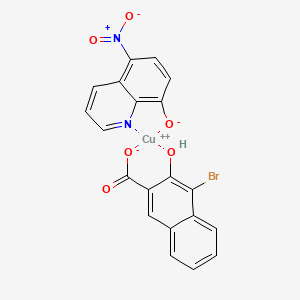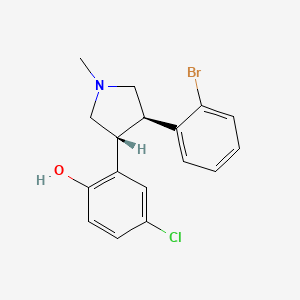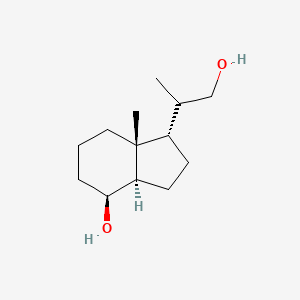
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inhoffen Lythgoe diol: is an organic molecule commonly used in chiral selective reactions in organic synthesis. It is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of vitamin D analogues. The compound is named after its discoverers, Hans Inhoffen and Bernard Lythgoe, who first synthesized it as part of their work on vitamin D chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inhoffen Lythgoe diol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction is performed in an aqueous medium and involves the use of a diene and a dienophile to form the diol. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 24-48 hours .
Industrial Production Methods: Industrial production of Inhoffen Lythgoe diol often involves the use of solid-phase synthesis techniques. This method allows for the efficient production of the diol in large quantities. The process involves the attachment of the vitamin D side chain to a solid-phase linked Inhoffen Lythgoe diol derived CD-ring fragment .
Analyse Des Réactions Chimiques
Types of Reactions: Inhoffen Lythgoe diol undergoes various types of chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The diol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include fluorinated vitamin D analogues, which have been shown to have increased metabolic stability and improved binding affinity to target proteins .
Applications De Recherche Scientifique
Inhoffen Lythgoe diol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Inhoffen Lythgoe diol involves its role as an intermediate in the synthesis of biologically active compounds. It acts as a chiral building block, allowing for the formation of stereochemically pure products. The molecular targets and pathways involved include the vitamin D receptor and metabolic enzymes such as CYP24A1 .
Comparaison Avec Des Composés Similaires
23,23-Difluoro-25-hydroxyvitamin D3: This compound is synthesized from Inhoffen Lythgoe diol and has increased resistance to metabolic degradation.
Falecalcitriol: A clinically approved vitamin D analogue that contains a hexafluoroisopropanol unit in the side chain.
Uniqueness: Inhoffen Lythgoe diol is unique due to its role as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo a wide range of chemical reactions and its use in the production of stereochemically pure products make it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(1S,3aR,4S,7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10-,11-,12-,13+/m0/s1 |
Clé InChI |
FUBPRYXDIHQLGH-LGNXWEDYSA-N |
SMILES isomérique |
CC(CO)[C@@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
SMILES canonique |
CC(CO)C1CCC2C1(CCCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
